molecular formula C9H6F4O2 B6615864 3-(2,3,5,6-tetrafluorophenyl)propanoic acid CAS No. 1517486-46-2

3-(2,3,5,6-tetrafluorophenyl)propanoic acid

Cat. No.: B6615864
CAS No.: 1517486-46-2
M. Wt: 222.14 g/mol
InChI Key: IUPWEZYWQVBXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3,5,6-Tetrafluorophenyl)propanoic acid is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its structure as a tetrafluorophenyl derivative, a motif known to critically enhance the properties of drug candidates . The incorporation of multiple fluorine atoms onto the aromatic ring is a established strategy to improve metabolic stability, modulate lipophilicity, and influence the acidity of neighboring functional groups in target molecules . This makes the compound a valuable intermediate for the synthesis of more complex, fluorinated active pharmaceutical ingredients. Specifically, (S)-2-amino-3-(2,3,5,6-tetrafluorophenyl)propionic acid, a closely related phenylalanine derivative, has been synthesized and studied as a potential enzyme inhibitor and therapeutic agent, highlighting the relevance of the tetrafluorophenyl scaffold in designing bioactive molecules . Furthermore, fluorinated aromatic amino acids are incorporated into therapeutic proteins and peptide-based vaccines to increase their catabolic stability and shelf life . The propanoic acid side chain in this compound provides a handle for further synthetic modification, allowing researchers to conjugate the tetrafluorophenyl moiety into larger molecular architectures or probe its interaction with biological targets. Its applications extend to serving as a key precursor in the development of high-affinity covalent inhibitors for disease targets like carbonic anhydrase IX, an enzyme overexpressed in hypoxic solid tumors .

Properties

IUPAC Name

3-(2,3,5,6-tetrafluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-5-3-6(11)9(13)4(8(5)12)1-2-7(14)15/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWEZYWQVBXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CCC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5,6-tetrafluorophenyl)propanoic acid typically involves the reaction of 2,3,5,6-tetrafluorobenzene with a propanoic acid derivative. One common method includes the Friedel-Crafts acylation reaction, where 2,3,5,6-tetrafluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5,6-Tetrafluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The aromatic ring can be reduced under specific conditions, although the presence of fluorine atoms makes this process challenging.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed, although the reaction conditions need to be optimized to prevent over-reduction.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to activate the nucleophile.

Major Products Formed

    Oxidation: Formation of carboxylate salts.

    Reduction: Formation of partially or fully reduced aromatic rings.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(2,3,5,6-Tetrafluorophenyl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-(2,3,5,6-tetrafluorophenyl)propanoic acid is largely dependent on its interaction with molecular targets. The fluorinated aromatic ring can engage in strong hydrophobic interactions and hydrogen bonding with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, modulating their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

a. 3-((2,3,5,6-Tetrafluoro-4-sulfamoylphenyl)thio)propanoic acid (GZ18-21)

  • Structure : Features a sulfamoyl (-SO₂NH₂) group at the para position of the tetrafluorophenyl ring.
  • Properties : Higher melting point (167–168°C) compared to the parent compound, attributed to increased hydrogen bonding via the sulfonamide group .
  • Reactivity : The sulfamoyl group enhances acidity (lower pKa) and may improve binding to biological targets like carbonic anhydrases.

b. 3-((2,3,5,6-Tetrafluoro-4-(methylsulfonyl)phenyl)thio)propanoic acid (GZ19-28)

  • Structure : Contains a methylsulfonyl (-SO₂CH₃) substituent.
  • Properties : Similar melting point range but slightly altered solubility due to the hydrophobic methyl group .

Key Comparison :

Compound Substituent Melting Point (°C) Key Application
3-(2,3,5,6-Tetrafluorophenyl)propanoic acid None (parent compound) Not reported Peptide synthesis
GZ18-21 -SO₂NH₂ 167–168 Enzyme inhibition
GZ19-28 -SO₂CH₃ Not reported Medicinal chemistry
Non-Fluorinated 3-Phenylpropanoic Acids

Unfluorinated analogs, such as 3-phenylpropanoic acid, lack the electron-withdrawing fluorine atoms. This results in:

  • Lower Acidity : The absence of fluorine reduces the carboxylic acid’s acidity (higher pKa).
  • Reduced Thermal Stability: Non-fluorinated compounds often exhibit lower melting points due to weaker dipole interactions .
  • Solubility: Higher solubility in non-polar solvents compared to fluorinated derivatives.
Ester Derivatives

a. Transfluthrin

  • Structure: Cyclopropanecarboxylate ester of (2,3,5,6-tetrafluorophenyl)methanol.
  • Properties : High lipophilicity and photostability, critical for insecticidal activity .
  • Reactivity : The ester group is less reactive toward hydrolysis than the parent acid but susceptible to enzymatic cleavage in biological systems.

b. Tetrafluorophenyl PEG Esters (e.g., mal-PEG(2)-TFP)

  • Structure: Propanoic acid linked to polyethylene glycol (PEG) via a reactive 2,3,5,6-tetrafluorophenyl ester.
  • Reactivity : The electron-deficient tetrafluorophenyl group enhances electrophilicity, enabling rapid conjugation with amines under mild conditions (pH 7–9) .
  • Applications : Bioconjugation in radiopharmaceuticals (e.g., fluorine-18 labeling in ).

Key Comparison :

Compound Functional Group Reactivity Application
This compound Carboxylic acid Acid-base reactions, peptide coupling Drug intermediates
Transfluthrin Ester Enzymatic hydrolysis Agrochemicals
mal-PEG(2)-TFP Activated ester Fast aminolysis Bioconjugation
Amino Acid Derivatives

(S)-2-Amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid ():

  • Structure: Fluorinated phenylalanine analog with a chiral amino group.
  • Properties : Increased hydrophobicity compared to natural phenylalanine, influencing peptide folding and receptor binding.
  • Synthesis : Prepared via hydrolysis of a nitrile precursor, followed by Fmoc protection for solid-phase peptide synthesis .

Comparison with Phenylalanine :

Property (S)-2-Amino-3-(2,3,5,6-Tetrafluorophenyl)propanoic acid Phenylalanine
Hydrophobicity Higher (fluorine substituents) Moderate
pKa (Carboxylic Acid) Lower (electron-withdrawing fluorine) ~2.2
Conformational Effects Restricted rotation due to steric hindrance Flexible

Biological Activity

3-(2,3,5,6-tetrafluorophenyl)propanoic acid is a fluorinated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of multiple fluorine atoms on the phenyl ring, influences its chemical properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H8F4O2
  • CAS Number : 1517486-46-2

The tetrafluorophenyl group significantly enhances the compound's lipophilicity and reactivity compared to non-fluorinated analogs. This structural modification often leads to altered interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Receptor Modulation : The tetrafluorinated structure allows for enhanced binding affinity to certain receptors, potentially modulating their activity. This includes interactions with G protein-coupled receptors (GPCRs), which play a vital role in cell signaling.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in human cell lines. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Case Study 1: Inhibition of COX Enzymes

A study published in Journal of Medicinal Chemistry evaluated the COX inhibitory activity of various fluorinated compounds. It was found that this compound exhibited IC50 values comparable to well-known NSAIDs. The study concluded that the fluorinated derivatives could serve as promising candidates for developing new anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) range from 32 to 128 µg/mL for various strains. The study suggested that modifications in the fluorination pattern could enhance the antimicrobial profile further .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive/negative bacteria
Cytokine ProductionReduced pro-inflammatory cytokines

Q & A

What are the optimal synthetic routes for preparing 3-(2,3,5,6-tetrafluorophenyl)propanoic acid with high yield and purity?

Basic Research Focus
The synthesis typically involves coupling a fluorinated aromatic precursor with a propanoic acid backbone. A critical step is achieving regioselective fluorination of the phenyl ring. One method adapts esterification strategies using 2,3,5,6-tetrafluorophenol (TFP) as a starting material, followed by hydrolysis to yield the carboxylic acid. For example, coupling via N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the acid for nucleophilic attack by TFP-derived intermediates . Purification via recrystallization or flash chromatography is essential to remove unreacted fluorophenol and coupling byproducts.

Advanced Consideration
For scalable synthesis, palladium-catalyzed cross-coupling (e.g., Miyaura borylation or stannylation) between halogenated propanoic acid derivatives and tetrafluorophenylboronic acids offers higher regiocontrol. However, fluorine’s electron-withdrawing effects may reduce catalytic efficiency, requiring optimized ligands (e.g., XPhos) and elevated temperatures .

How does the electronic effect of the tetrafluorophenyl group influence the acidity and reactivity of the propanoic acid moiety?

Basic Research Focus
The tetrafluorophenyl group’s strong electron-withdrawing nature lowers the pKa of the propanoic acid (compared to non-fluorinated analogs), enhancing its acidity. Titration experiments with NaOH in ethanol/water mixtures (e.g., pH 2.5–4.5) confirm this effect, which is critical for designing ionizable prodrugs . Computational studies (DFT) reveal partial positive charge on the carbonyl carbon, increasing susceptibility to nucleophilic attack in esterification or amidation reactions.

Advanced Consideration
Fluorine’s inductive effect also stabilizes intermediates in radical reactions. For instance, in photoredox catalysis, the tetrafluorophenyl group can enhance the stability of radical anions during C–H functionalization, enabling novel derivatization pathways .

What challenges arise in the chromatographic separation of this compound from its synthetic byproducts, and how can they be mitigated?

Basic Research Focus
The compound’s hydrophobicity and structural similarity to fluorinated byproducts (e.g., unreacted 2,3,5,6-tetrafluorophenol) complicate separation. Reverse-phase HPLC with a C18 column and mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients improves resolution. Monitoring at 254 nm exploits the aromatic ring’s UV absorption .

Advanced Consideration
Chiral separation of enantiomers (if applicable) requires specialized columns (e.g., Chiralpak IA) with hexane/isopropanol modifiers. The fluorine atoms’ steric and electronic effects can alter retention times, necessitating method optimization via design-of-experiment (DoE) approaches .

In radiofluorination studies, how can this compound be utilized as a precursor for PET tracer development?

Advanced Research Focus
The compound’s carboxylic acid group can be converted to a 2,3,5,6-tetrafluorophenyl ester for efficient 18F^{18}\text{F}-labeling. This ester’s hydrolytic stability at physiological pH (~7.4) allows conjugation with biomolecules (e.g., peptides) via aminolysis. For example, Cu-mediated radiofluorination of stannylated precursors (e.g., trimethylstannyl derivatives) yields 18F^{18}\text{F}-labeled tracers for imaging fibroblast activation protein (FAP) in tumors .

What are the implications of the fluorine substitution pattern on the compound’s bioavailability and metabolic stability in pharmacological research?

Advanced Research Focus
The tetrafluorophenyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability but potentially reducing aqueous solubility. In vitro metabolic studies using liver microsomes show resistance to cytochrome P450 oxidation due to fluorine’s electronegativity, prolonging half-life. However, the propanoic acid moiety remains susceptible to glucuronidation, which can be mitigated by ester prodrug strategies .

How can computational modeling predict the crystal structure and intermolecular interactions of this compound?

Advanced Research Focus
Density functional theory (DFT) simulations reveal strong C–F···H–C hydrogen bonds in the crystal lattice, stabilizing the solid-state structure. Pair distribution function (PDF) analysis of X-ray diffraction data correlates with simulated packing motifs, aiding polymorph screening for co-crystallization with APIs .

What spectroscopic techniques are most effective for confirming the regiochemistry of fluorination in this compound?

Basic Research Focus
19F^{19}\text{F} NMR (470 MHz, DMSO-d6) distinguishes fluorine environments: δ -138 to -142 ppm for para-fluorines and -148 to -152 ppm for ortho/meta positions. HSQC and HMBC correlations in 1H^{1}\text{H}-13C^{13}\text{C} NMR confirm substitution patterns. IR spectroscopy identifies C=O stretching at ~1700 cm⁻¹, shifted by fluorine’s inductive effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2,3,5,6-tetrafluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,3,5,6-tetrafluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.